6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that features a triazolopyrimidine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes dichlorophenyl and fluorophenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the dichlorophenyl and fluorophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials, waste management, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The dichlorophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biochemical pathways provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar reactivity and applications.
Fluorophenyl derivatives: Compounds with fluorophenyl groups also show comparable chemical properties and uses.
Triazolopyrimidine analogs: These analogs have a similar core structure and are studied for their potential in various scientific fields.
Uniqueness
6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This distinctiveness makes it a valuable compound for research and development in multiple disciplines.
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FN5O/c18-11-2-1-10(14(19)7-11)8-24-9-21-16-15(17(24)26)22-23-25(16)13-5-3-12(20)4-6-13/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSYOBVUQRCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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